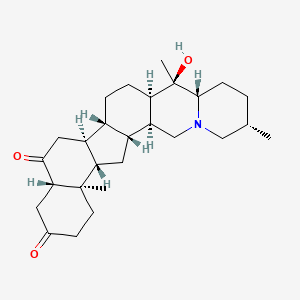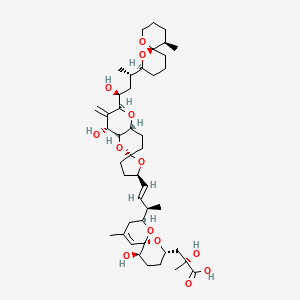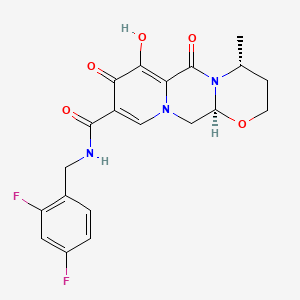
Duvelisib
Descripción general
Descripción
Duvelisib es un inhibidor dual oral de las isoformas delta y gamma de la fosfoinosítido 3-quinasa. Se utiliza principalmente en el tratamiento de malignidades hematológicas, como la leucemia linfocítica crónica, el linfoma linfocítico pequeño y el linfoma folicular . This compound funciona inhibiendo las vías de señalización que promueven la supervivencia y la proliferación de las células malignas .
Aplicaciones Científicas De Investigación
Duvelisib tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Análisis Bioquímico
Biochemical Properties
Duvelisib interacts with the delta and gamma isoforms of PI3K, which are exclusively expressed in hematopoietic cells . It inhibits the PI3K-δ isoform, necessary for cell proliferation and survival, and the PI3K-γ isoform, which modulates cytokine signaling and pro-inflammatory responses from the tumor microenvironment .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It has been observed to present cytotoxic actions at micromolar doses and antagonize the activation of downstream signaling . In clinical trials, this compound was compared to ofatumumab in patients with CLL or SLL .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting PI3K, specifically the delta and gamma isoforms . This class of compounds works by preventing PI3K from playing its role in transducing signals from outside of cells into various intracellular pathways involved in cell cycle regulation, apoptosis, DNA repair, senescence, angiogenesis, and cell metabolism, including the PI3K/AKT/mTOR pathway .
Temporal Effects in Laboratory Settings
In the ovalbumin Brown Norway TH2 pulmonary inflammation model, all PI3K δ inhibitors produced a dose-dependent inhibition of bronchoalveolar lavage eosinophils . The impact of PI3K δ inhibitors on eosinophils is supported by a PK target with a ToT over the course of treatment close to the PD IC 50 .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study evaluating efficacy and safety of this compound with intermittent dosing in patients with relapsed/refractory CLL/SLL, the overall response rate was 49% with a complete response rate of 34% .
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR pathway, a key metabolic pathway . This pathway is involved in cell cycle regulation, apoptosis, DNA repair, senescence, angiogenesis, and cell metabolism .
Transport and Distribution
This compound is administered orally . It is primarily metabolized by cytochrome P450 CYP3A4 . The geometric mean terminal elimination half-life of this compound is 4.7 hours .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de duvelisib implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Las condiciones de reacción típicamente involucran el uso de solventes orgánicos, catalizadores y reactivos como oxicloruro de fósforo e hidruro de sodio .
Métodos de producción industrial
La producción industrial de this compound sigue una ruta sintética similar, pero está optimizada para la fabricación a gran escala. Esto implica el uso de reactores de alto rendimiento, procesos de flujo continuo y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Duvelisib sufre diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en this compound.
Sustitución: Las reacciones de sustitución pueden ocurrir en las porciones de cloro y purina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de this compound, que pueden analizarse utilizando técnicas como la espectrometría de masas y la espectroscopia de resonancia magnética nuclear .
Mecanismo De Acción
Duvelisib ejerce sus efectos inhibiendo las isoformas delta y gamma de la fosfoinosítido 3-quinasa. Esta inhibición interrumpe las vías de señalización involucradas en la supervivencia, la proliferación y la migración celular . Los principales objetivos moleculares de this compound son las isoformas delta y gamma de la fosfoinosítido 3-quinasa, que juegan papeles cruciales en la activación y la función de las células B y T .
Comparación Con Compuestos Similares
Compuestos similares
Idelalisib: Otro inhibidor de la fosfoinosítido 3-quinasa delta utilizado en el tratamiento de malignidades hematológicas.
Copanlisib: Un inhibidor pan-fosfoinosítido 3-quinasa con actividad contra múltiples isoformas.
Alpelisib: Un inhibidor de la fosfoinosítido 3-quinasa alfa utilizado en el tratamiento del cáncer de mama.
Singularidad de duvelisib
This compound es único debido a su inhibición dual de ambas isoformas delta y gamma de la fosfoinosítido 3-quinasa, lo que le permite dirigirse tanto a las células malignas como al microambiente tumoral . Esta inhibición dual proporciona un efecto terapéutico más amplio en comparación con los inhibidores que se dirigen solo a una sola isoforma .
Propiedades
IUPAC Name |
8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN6O/c1-13(28-21-19-20(25-11-24-19)26-12-27-21)17-10-14-6-5-9-16(23)18(14)22(30)29(17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27,28)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVQHLPISAIATJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152697 | |
| Record name | Duvelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/ml | |
| Record name | Duvelisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Duvelisib acts as a strong reversible inhibitor of the isoform gamma and delta of the phosphoinositide3-kinase (PI3K). PI3K plays a very important role in innate and adaptative immunity and the inhibition of the form delta and gamma has been very important for the suppression of immunity. The activity of PI3K gamma and delta is restricted to hematopoietic cells and it is necessary for normal B cell development. In lymphomas, the activation of PI3K is enlarged to promote unlimited growth and survival. Hence, inhibition of PI3K can provide an inhibition of the signaling from BCR, inhibition of a cytokine signaling from the microenvironment and enhancement of anti-tumor immunity. The specific mechanism of this PI3K inhibitors are further described as follows: -BCR activates signaling pathways after antigen engagement and it is also critical for the physiologic life of the lymphocytes and neoplastic lymphomas. In CLL, BCR reacts to auto- and exo-antigens to promote clonal expansion. This sustained presence of BCR activates delta PI3K producing a pro-survival pathway of the neoplastic cells which already present a higher activity of PI3K. Thus, the blockade of PI3K will limit the activity of BCR and the driven physiology of the lymphoma. -The inhibition of PI3K can also inhibit paracrine and autocrine pro-survival signals mediated by adhesion molecules, chemokines and soluble factors. This activity is attained due to the fact that several downstream signals convey on PI3K. -It has been reported that inactivation of PI3K produces a significant resistance to tumorigenesis. This data suggests that inhibition of PI3K can facilitate recognition and elimination of tumor cells. In summary, duvelisib inhibits the isoform delta of PI3K which is necessary for cell proliferation and survival and the isoform gamma which is critical for cytokine signaling and the pro-inflammatory response. | |
| Record name | Duvelisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1201438-56-3 | |
| Record name | IPI 145 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201438-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Duvelisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201438563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Duvelisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Duvelisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-2-phenyl-3-[(1S)-1-(7H-purin-6-ylamino)ethyl]isoquinolin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUVELISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/610V23S0JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>190 ºC | |
| Record name | Duvelisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)










![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)
![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)

